molecular formula C6H10FNO2 B12094357 (3S,4R)-3-fluoropiperidine-4-carboxylic acid

(3S,4R)-3-fluoropiperidine-4-carboxylic acid

Cat. No.: B12094357
M. Wt: 147.15 g/mol
InChI Key: DUBNMTMXCUHCPU-CRCLSJGQSA-N
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Description

(3S,4R)-3-fluoropiperidine-4-carboxylic acid is a chiral fluorinated piperidine derivative. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and synthesis of bioactive molecules. The presence of a fluorine atom in the piperidine ring enhances its chemical stability and biological activity, making it a valuable scaffold in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable leaving group in the piperidine precursor is replaced by a fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of (3S,4R)-3-fluoropiperidine-4-carboxylic acid may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-fluoropiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, aldehydes, ketones, and various substituted piperidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(3S,4R)-3-fluoropiperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.

    Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of (3S,4R)-3-fluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, leading to therapeutic effects in various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3S,4R)-3-fluoropiperidine-4-carboxylic acid stands out due to its specific stereochemistry and the presence of both a fluorine atom and a carboxylic acid group. These features contribute to its unique chemical reactivity and biological activity, making it a versatile scaffold in drug discovery and development .

Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

(3S,4R)-3-fluoropiperidine-4-carboxylic acid

InChI

InChI=1S/C6H10FNO2/c7-5-3-8-2-1-4(5)6(9)10/h4-5,8H,1-3H2,(H,9,10)/t4-,5+/m0/s1

InChI Key

DUBNMTMXCUHCPU-CRCLSJGQSA-N

Isomeric SMILES

C1CNC[C@H]([C@H]1C(=O)O)F

Canonical SMILES

C1CNCC(C1C(=O)O)F

Origin of Product

United States

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